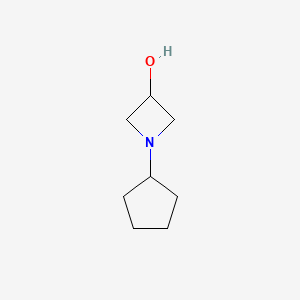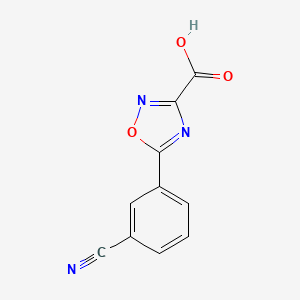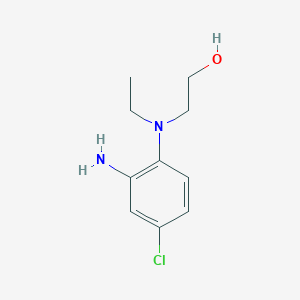
2-(2-Amino-4-chloroethylanilino)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-chloroethylanilino)-1-ethanol (ACEA) is an organic compound with the chemical formula C9H13ClN2O. It is an alkylamine derivative of ethanol, and is a colorless, odorless solid at room temperature. ACEA has a variety of uses in scientific research, including as a reagent in organic synthesis, as a biological marker, and as a drug target.
Applications De Recherche Scientifique
Pharmaceutical Sector: Azo Dye Derivatives
Azo dye derivatives, which incorporate heterocyclic scaffolds, are of significant interest in the pharmaceutical industry. The compound can serve as a precursor for azo dye derivatives that exhibit various pharmacological activities. These activities include anti-fungal , anti-tuberculosis , anti-viral , anti-inflammatory , anti-cancer , anti-bacterial , DNA binding , and analgesic properties . The introduction of heterocyclic moieties into the azo dye scaffold enhances the bioactive properties of these derivatives.
Organic Synthesis: SNAr Reactions
In organic synthesis, the compound can undergo S_NAr reactions (nucleophilic aromatic substitution) due to the presence of an amino group and a halogen. This allows for the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceutically active compounds. The compound’s reactivity can be utilized to build complex molecular structures under mild and environmentally friendly conditions .
Medicinal Chemistry: Halogenated Pyrimidines
The compound’s structure is suitable for the synthesis of halogenated pyrimidines , which are important precursors for a number of structural alterations in medicinal chemistry. These alterations can lead to the creation of new drugs with potential therapeutic applications. The chloro and amino groups in the compound facilitate regioselective synthon formation, which is a key step in the synthesis of decorated six-membered heterocycles .
Propriétés
IUPAC Name |
2-(2-amino-4-chloro-N-ethylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNTWKRTLYMDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


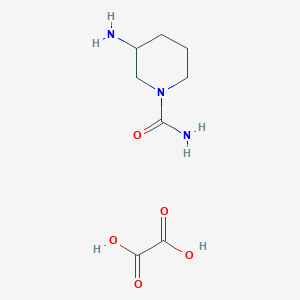
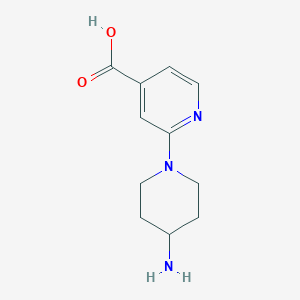
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
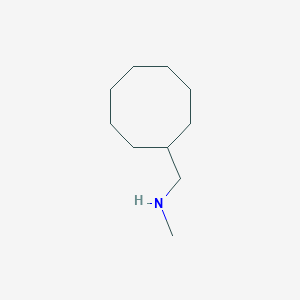
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
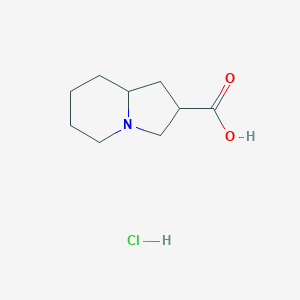
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)
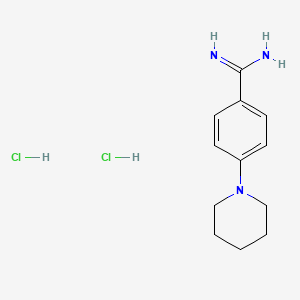

![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
